
Methyl methylsulfonylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl methylsulfonylcarbamate is an organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including agriculture, medicine, and industry, due to their versatile chemical properties. This compound is known for its stability and reactivity, making it a valuable compound for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl methylsulfonylcarbamate can be synthesized through several methods. One common method involves the reaction of methanol with urea, producing methyl carbamate, which can then be further reacted with methylsulfonyl chloride to yield this compound . Another method involves the reaction of ammonia with methyl chloroformate or dimethyl carbonate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl methylsulfonylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonate derivatives.
Reduction: Reduction reactions can convert the compound into simpler carbamate derivatives.
Substitution: This compound can participate in nucleophilic substitution reactions, where the methylsulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various carbamate derivatives, sulfonate compounds, and substituted carbamates. These products have diverse applications in different fields .
Applications De Recherche Scientifique
Methyl methylsulfonylcarbamate has numerous applications in scientific research:
Mécanisme D'action
The mechanism of action of methyl methylsulfonylcarbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by forming stable carbamate-enzyme complexes, which interfere with the enzyme’s normal function . Additionally, it can affect cellular signaling pathways by modifying key proteins and enzymes involved in these processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to methyl methylsulfonylcarbamate include:
Methyl carbamate: A simpler carbamate derivative with similar reactivity but different applications.
Ethyl carbamate: Another carbamate compound with distinct chemical properties and uses.
tert-Butyl methylsulfonylcarbamate: A related compound with a tert-butyl group, offering different reactivity and stability.
Uniqueness
This compound is unique due to its combination of stability and reactivity, making it suitable for a wide range of applications. Its ability to undergo various chemical reactions and form stable complexes with enzymes sets it apart from other carbamate compounds .
Propriétés
Numéro CAS |
88511-15-3 |
|---|---|
Formule moléculaire |
C3H7NO4S |
Poids moléculaire |
153.16 g/mol |
Nom IUPAC |
methyl N-methylsulfonylcarbamate |
InChI |
InChI=1S/C3H7NO4S/c1-8-3(5)4-9(2,6)7/h1-2H3,(H,4,5) |
Clé InChI |
WJXNGABDIPLNQV-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)NS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





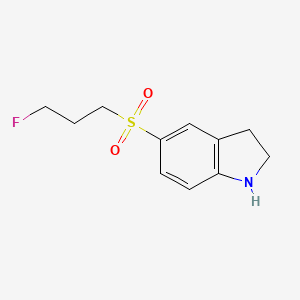
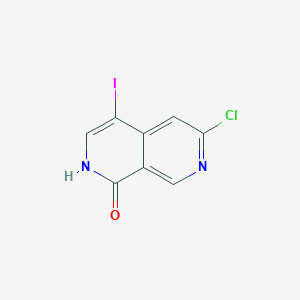
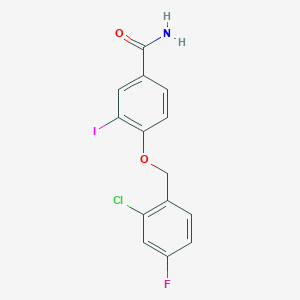
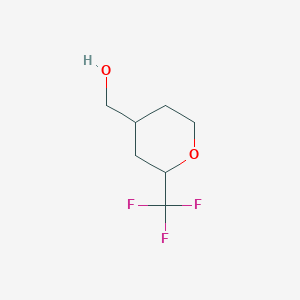
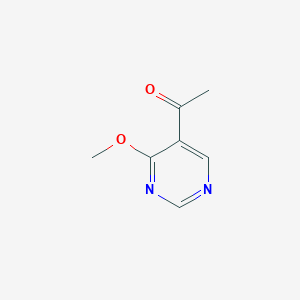
![(2-Chloro-4-(methylsulfonyl)phenyl)(4-hydroxy-2-methyl-1,1-dioxido-2H-benzo[e][1,2]thiazin-3-yl)methanone](/img/structure/B15231699.png)

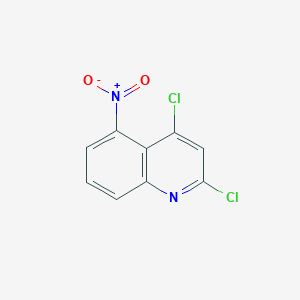

![Methyl 5-formylbicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B15231712.png)
![tert-Butyl 4-chloro-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B15231724.png)
